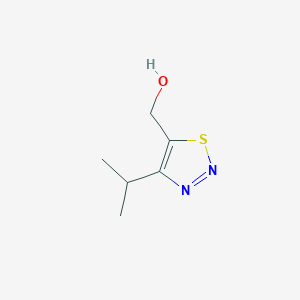
(4-Isopropyl-1,2,3-Thiadiazol-5-yl)methanol
Übersicht
Beschreibung
(4-Isopropyl-1,2,3-thiadiazol-5-yl)methanol: is a chemical compound with the molecular formula C6H10N2OS and a molecular weight of 158.22 g/mol. This compound belongs to the thiadiazole class, which are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring structure
Wissenschaftliche Forschungsanwendungen
(4-Isopropyl-1,2,3-thiadiazol-5-yl)methanol: has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: It has been studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: The compound and its derivatives are investigated for their potential therapeutic applications, including the treatment of various diseases.
Industry: It is used in the development of new materials and chemicals with specific properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (4-isopropyl-1,2,3-thiadiazol-5-yl)methanol typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as isopropylamine and carbon disulfide.
Formation of Thiadiazole Ring: The reaction between isopropylamine and carbon disulfide forms an intermediate thiadiazole compound.
Methanolysis: The intermediate is then treated with methanol to introduce the methanol group, resulting in the formation of this compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity. The process may also include purification steps to remove any impurities and by-products.
Analyse Chemischer Reaktionen
(4-Isopropyl-1,2,3-thiadiazol-5-yl)methanol: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Substitution reactions can occur at the isopropyl or methanol groups, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed:
Oxidation Products: Oxidation can lead to the formation of corresponding oxo derivatives.
Reduction Products: Reduction reactions can produce reduced derivatives.
Substitution Products: Substitution reactions can yield a variety of derivatives depending on the reagents used.
Wirkmechanismus
The mechanism by which (4-isopropyl-1,2,3-thiadiazol-5-yl)methanol exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism of action depends on the specific application and the derivatives involved.
Vergleich Mit ähnlichen Verbindungen
(4-Isopropyl-1,2,3-thiadiazol-5-yl)methanol: can be compared with other similar compounds, such as:
4-Methyl-1,2,3-thiadiazol-5-ylmethanol
4-ethyl-1,2,3-thiadiazol-5-ylmethanol
4-propyl-1,2,3-thiadiazol-5-ylmethanol
These compounds share the thiadiazole core structure but differ in the alkyl group attached to the nitrogen atom. The presence of different alkyl groups can influence the chemical and biological properties of the compounds, making each unique in its applications and effects.
Eigenschaften
IUPAC Name |
(4-propan-2-ylthiadiazol-5-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2OS/c1-4(2)6-5(3-9)10-8-7-6/h4,9H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQVHEYZFBHVBKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(SN=N1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















